(1S)-1-phenylpentan-1-ol
Description
Significance of Stereochemistry in Synthetic Organic Chemistry
Stereochemistry is the branch of chemistry concerned with the three-dimensional arrangement of atoms and molecules and the effect of this spatial arrangement on chemical reactions. wikipedia.org In synthetic organic chemistry, controlling stereochemistry is crucial because different stereoisomers of a molecule, which have the same chemical formula and connectivity but different spatial arrangements, can exhibit vastly different biological activities and physical properties. numberanalytics.comnumberanalytics.com For instance, in the pharmaceutical industry, one enantiomer (a non-superimposable mirror image) of a drug may be therapeutically active, while the other may be inactive or even toxic, as famously exemplified by the thalidomide (B1683933) tragedy. wikipedia.org
The ability to selectively synthesize a desired stereoisomer is known as asymmetric synthesis, a field that has seen exponential growth and has been recognized with Nobel Prizes. rijournals.com Key strategies to achieve stereochemical control include the use of chiral catalysts, chiral auxiliaries, and chiral resolving agents. numberanalytics.com A profound understanding of stereochemistry is therefore essential for designing efficient and selective synthetic routes to complex molecules. numberanalytics.comnumberanalytics.com
Overview of (1S)-1-Phenylpentan-1-ol as a Chiral Building Block
This compound, also known as (S)-Fenipentol, is a chiral secondary alcohol. ontosight.ai Its structure consists of a pentanol (B124592) backbone with a phenyl group and a hydroxyl group attached to the first carbon atom, which is a stereocenter with the (S) configuration. sigmaaldrich.comontosight.ai This specific three-dimensional arrangement makes it a valuable chiral building block in asymmetric synthesis. ontosight.ai
Chiral alcohols like this compound are widely used in organic synthesis, materials science, and the pharmaceutical and agrochemical industries. alfachemic.com They can be used as starting materials to introduce a specific stereocenter into a target molecule, a strategy often employed in the synthesis of complex natural products and pharmaceuticals. smolecule.com The hydroxyl group of this compound can be readily transformed into other functional groups, allowing for further molecular elaboration while retaining the crucial stereochemical information. smolecule.com
The synthesis of enantiomerically pure compounds often relies on the availability of such chiral building blocks. this compound can be synthesized through various methods, including the asymmetric reduction of the corresponding ketone, 1-phenyl-1-pentanone, using chiral catalysts. ontosight.airesearchgate.net
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₆O |
| Molecular Weight | 164.25 g/mol sigmaaldrich.com |
| Appearance | Powder sigmaaldrich.com |
| Melting Point | 31-32 °C sigmaaldrich.com |
| CAS Number | 33652-83-4 sigmaaldrich.com |
The utility of this compound and other chiral α-phenyl alcohols is a testament to the importance of stereochemistry in modern chemical research. These molecules provide chemists with the tools to construct complex, three-dimensional structures with a high degree of precision, paving the way for the discovery and development of new medicines, materials, and technologies. The diastereoselective Friedel-Crafts alkylation of indoles with chiral α-phenyl benzylic cations is one example of the complex reactions where such building blocks are employed. acs.orgresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S)-1-phenylpentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-2-3-9-11(12)10-7-5-4-6-8-10/h4-8,11-12H,2-3,9H2,1H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGORFFCBUIFIA-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10187336 | |
| Record name | alpha-Butylbenzyl alcohol, (-)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33652-83-4 | |
| Record name | alpha-Butylbenzyl alcohol, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033652834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Butylbenzyl alcohol, (-)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FENIPENTOL, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1GKM42V1D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Strategies for 1s 1 Phenylpentan 1 Ol and Analogues
Asymmetric Reduction Methodologies for Prochiral Ketones
The most direct route to (1S)-1-phenylpentan-1-ol is the asymmetric reduction of the corresponding prochiral ketone, valerophenone (B195941) (1-phenylpentan-1-one). This transformation can be achieved with high enantioselectivity using either chiral catalyst-mediated or biocatalytic approaches.
Chiral Catalyst-Mediated Reductions
The asymmetric reduction of prochiral ketones using chiral catalysts is a powerful and widely studied method for producing enantiomerically enriched alcohols. Two of the most prominent and reliable methods are the Corey-Itsuno reduction and Noyori asymmetric hydrogenation.
The Corey-Itsuno reduction , also known as the Corey-Bakshi-Shibata (CBS) reduction, employs an oxazaborolidine catalyst to mediate the enantioselective reduction of ketones with a borane (B79455) source, such as BH₃•THF. nih.govnih.gov The reaction proceeds through a highly organized transition state where the ketone coordinates to the Lewis acidic boron of the catalyst, allowing for face-selective hydride delivery from the borane. The stereochemical outcome is predictable based on the chirality of the catalyst used. For the synthesis of this compound, the (S)-CBS catalyst would be employed. High yields and excellent enantiomeric excesses (ee) are typically achieved with this method for a wide range of ketones. ox.ac.ukineosopen.org
Noyori asymmetric hydrogenation utilizes ruthenium catalysts bearing chiral phosphine (B1218219) ligands, most notably BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), to catalyze the hydrogenation of ketones with molecular hydrogen (H₂). scielo.brutupub.fi This method is highly efficient and can be performed with very low catalyst loadings. The mechanism involves the formation of a ruthenium hydride species that coordinates to the ketone, followed by enantioselective hydride transfer. liverpool.ac.uk The sense of asymmetric induction is determined by the chirality of the BINAP ligand. For the synthesis of this compound, a Ru-(S)-BINAP catalyst would be the appropriate choice.
| Method | Catalyst | Reductant | Typical Enantiomeric Excess (ee) |
| Corey-Itsuno Reduction | (S)-Oxazaborolidine | BH₃•THF | >90% |
| Noyori Asymmetric Hydrogenation | Ru-(S)-BINAP complex | H₂ | >95% |
Biocatalytic Approaches (e.g., Enzymatic Reductions with Alcohol Dehydrogenases)
Biocatalysis has emerged as a powerful and environmentally benign alternative to traditional chemical methods for the synthesis of chiral compounds. nih.gov Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. nih.gov In the synthetic direction, they can reduce prochiral ketones to chiral alcohols with exceptional enantioselectivity, often exceeding 99% ee. mdpi.com
The reduction of valerophenone to this compound can be accomplished using a suitable ADH that exhibits (S)-selectivity. These reactions are typically performed in aqueous media under mild conditions (neutral pH and room temperature). A key requirement for ADH-catalyzed reductions is the use of a stoichiometric amount of a nicotinamide (B372718) cofactor, such as NADPH or NADH, which provides the hydride for the reduction. To make the process economically viable, an in situ cofactor regeneration system is employed. A common approach is the substrate-coupled regeneration, where a sacrificial alcohol, like isopropanol (B130326), is added to the reaction mixture. The ADH oxidizes the isopropanol to acetone, which simultaneously regenerates the NADPH/NADH cofactor. nih.gov
The use of engineered ketoreductases (KREDs) has further expanded the scope and efficiency of biocatalytic reductions, allowing for the synthesis of a wide variety of chiral alcohols with high optical purity. mdpi.com
| Enzyme Type | Cofactor | Regeneration System | Typical Enantiomeric Excess (ee) |
| Alcohol Dehydrogenase (ADH) | NADPH/NADH | Isopropanol/Acetone | >99% |
| Ketoreductase (KRED) | NADPH/NADH | Glucose/Glucose Dehydrogenase | >99% |
Stereoselective Carbon-Carbon Bond Formation
An alternative approach to constructing the chiral center of this compound involves the stereoselective formation of the carbon-carbon bond adjacent to the hydroxyl group. This can be achieved through methods such as enantioselective Grignard reactions or the alkylation of chiral precursors.
Enantioselective Grignard Reaction Applications
The addition of a Grignard reagent to an aldehyde is a fundamental C-C bond-forming reaction. To render this process enantioselective for the synthesis of a secondary alcohol like this compound, a chiral ligand is used to modulate the reactivity of the Grignard reagent. In this case, the reaction would involve the addition of a butylmagnesium halide to benzaldehyde (B42025) in the presence of a chiral ligand.
Various chiral ligands, often amino alcohols or diamines, have been developed to chelate the magnesium atom of the Grignard reagent, creating a chiral environment that directs the nucleophilic attack on one of the enantiotopic faces of the aldehyde. harvard.edu The efficiency of these reactions is highly dependent on the structure of the ligand, the solvent, and the reaction temperature. While achieving high enantioselectivity in the addition of Grignard reagents to aldehydes can be challenging, significant progress has been made in developing effective ligand systems. mdpi.com
Alkylation Reactions for Chiral Alcohol Synthesis
Asymmetric alkylation provides another powerful tool for the synthesis of chiral alcohols. This strategy typically involves the use of a chiral auxiliary, which is a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov
For the synthesis of this compound, one could envision a strategy starting from a chiral precursor derived from a simpler chiral alcohol or amine. For instance, an amide derived from a chiral amine, such as pseudoephedrine, can be deprotonated to form a chiral enolate, which then undergoes diastereoselective alkylation with a butyl halide. researchgate.net Subsequent cleavage of the chiral auxiliary would yield the corresponding chiral carboxylic acid, which can then be reduced to the target alcohol, this compound. The stereochemistry of the newly formed chiral center is controlled by the chiral auxiliary, which effectively shields one face of the enolate from the incoming electrophile.
| Method | Key Reagents | Stereocontrol Element |
| Enantioselective Grignard Reaction | Butylmagnesium halide, Benzaldehyde | Chiral Ligand |
| Diastereoselective Alkylation | Chiral Auxiliary, Butyl Halide | Chiral Auxiliary |
Kinetic Resolution Techniques for Racemic Mixtures
Kinetic resolution is a widely used method for separating a racemic mixture of a chiral compound. This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. For the preparation of enantiomerically enriched this compound, a racemic mixture of 1-phenylpentan-1-ol can be subjected to a kinetic resolution process.
Enzymatic kinetic resolution, particularly using lipases, is a highly effective and common method for resolving racemic alcohols. scielo.br Lipases are hydrolases that can catalyze the enantioselective acylation of alcohols in organic solvents. In a typical lipase-catalyzed kinetic resolution of racemic 1-phenylpentan-1-ol, an acyl donor such as vinyl acetate (B1210297) is used. The lipase (B570770) will selectively acylate one enantiomer at a much faster rate than the other. For many secondary benzylic alcohols, lipases such as Candida antarctica lipase B (CALB) preferentially acylate the (R)-enantiomer.
This results in a mixture of the acylated (R)-1-phenylpentan-1-ol and the unreacted (S)-1-phenylpentan-1-ol. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the remaining starting material. The acylated (R)-enantiomer can then be easily separated from the unreacted (S)-enantiomer by chromatography. If the (R)-enantiomer is desired, the separated ester can be hydrolyzed to afford the (R)-alcohol. This method provides access to both enantiomers of the alcohol from a single racemic starting material. The efficiency of the resolution is often described by the enantiomeric ratio (E), with higher E values indicating better separation.
| Enzyme | Acyl Donor | Resolved Products | Typical Enantiomeric Ratio (E) |
| Candida antarctica Lipase B (CALB) | Vinyl Acetate | (R)-1-phenylpentyl acetate and (S)-1-phenylpentan-1-ol | >100 |
| Pseudomonas cepacia Lipase (PSL) | Isopropenyl Acetate | (R)-1-phenylpentyl acetate and (S)-1-phenylpentan-1-ol | Moderate to High |
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution (EKR) is a powerful technique for the separation of enantiomers from a racemic mixture. This method utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer, leaving the other unreacted. For the resolution of racemic 1-phenylpentan-1-ol, lipases are highly effective.
Lipases such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435, and lipases from Pseudomonas cepacia are frequently employed. acs.orgmdpi.com These enzymes catalyze the enantioselective acylation of the alcohol, typically using an acyl donor like vinyl acetate or a long-chain fatty acid. The reaction results in the formation of an ester from one enantiomer (preferentially the (R)-enantiomer in the case of many secondary alcohols), while the desired (S)-enantiomer remains as an unreacted alcohol. mdpi.com
The choice of solvent and acyl donor significantly influences the efficiency and enantioselectivity of the resolution. Non-polar organic solvents like hexane (B92381) or toluene (B28343) are often preferred. nih.govnih.gov For instance, in the resolution of the analogous 1-phenyl-1-propanol (B1198777), the use of toluene as a solvent and lauric acid as an acyl donor with Novozym 435 at 50°C resulted in a high enantiomeric excess (ee) of the (S)-enantiomer. nih.gov
Table 1: Lipase-Catalyzed Kinetic Resolution of 1-Phenylalkyl Alcohols
| Substrate | Enzyme | Acyl Donor | Solvent | Temp (°C) | ee (%) of (S)-Alcohol | Conversion (%) |
|---|---|---|---|---|---|---|
| 1-Phenyl-1-propanol | Novozym 435 | Lauric Acid | Toluene | 50 | 95 | ~50 |
| 1-Phenylethanol (B42297) | Novozym 435 | Vinyl Acetate | n-Hexane | 42 | >99 | ~50 |
| 1-Phenyl-2-propyn-1-ol | Novozym 435 | Vinyl Acetate | n-Hexane | RT | 93.25 | 48.78 |
Chiral Derivatization and Chromatographic Resolution
Another effective method for obtaining enantiomerically pure this compound is through the separation of diastereomers. This involves reacting the racemic alcohol with a chiral derivatizing agent (CDA) to form a mixture of diastereomeric esters. These diastereomers, having different physical properties, can then be separated using standard chromatographic techniques like high-performance liquid chromatography (HPLC) on a non-chiral stationary phase (e.g., silica (B1680970) gel). mdpi.com
Commonly used CDAs for alcohols include chiral carboxylic acids and their activated derivatives, such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) and its chloride. nih.gov The resulting diastereomeric esters can be effectively separated, and subsequent hydrolysis of the separated esters yields the enantiomerically pure alcohols.
The choice of the chiral stationary phase (CSP) is crucial for the direct chromatographic separation of enantiomers without derivatization. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have shown high chiral recognition for a broad range of racemic compounds, including secondary alcohols. nih.govyakhak.org For the separation of phenylpropanol enantiomers, a quinidine (B1679956) carbamate-type chiral stationary phase has been successfully employed under normal phase HPLC conditions. nih.gov
Table 2: Chiral Derivatizing Agents for Resolution of Secondary Alcohols
| Chiral Derivatizing Agent | Type of Diastereomer Formed | Separation Method |
|---|---|---|
| (R)- or (S)-Mosher's acid chloride | Diastereomeric esters | HPLC on silica gel |
| Camphorsultam-phthalic acid | Diastereomeric esters | HPLC on silica gel |
| (1S)-(-)-Camphanic chloride | Diastereomeric esters | HPLC on silica gel |
Chemoenzymatic Synthesis Routes
Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic catalysis to create efficient and highly selective reaction cascades. For the synthesis of this compound, a chemoenzymatic approach could involve an initial chemical synthesis of a prochiral ketone, followed by an enantioselective enzymatic reduction.
A common strategy involves the synthesis of 1-phenylpentan-1-one from benzene (B151609) and valeryl chloride via a Friedel-Crafts acylation. The resulting ketone can then be enantioselectively reduced to this compound using an alcohol dehydrogenase (ADH). A wide range of ADHs are available, often exhibiting high enantioselectivity for the reduction of prochiral ketones. The stereochemical outcome ((S) or (R)-alcohol) can often be controlled by selecting an appropriate ADH that follows either the Prelog or anti-Prelog rule for substrate reduction.
Alternatively, a dynamic kinetic resolution (DKR) approach can be employed. This method combines the enzymatic kinetic resolution of the racemic alcohol with an in-situ racemization of the slower-reacting enantiomer. This allows for a theoretical yield of 100% for the desired enantiomer. The racemization can be achieved using a chemical catalyst, such as a transition metal complex. researchgate.net
Optimization of Enantiomeric Excess and Yield in Synthetic Protocols
Achieving high enantiomeric excess (ee) and yield is a critical aspect of any synthetic protocol for chiral compounds. In the context of enzymatic kinetic resolution, several parameters can be optimized to enhance the outcome.
Enzyme Selection: The choice of lipase is paramount. Different lipases exhibit varying degrees of enantioselectivity towards a given substrate. Screening a variety of lipases is often the first step in optimizing a resolution process. mdpi.com
Acyl Donor and Solvent: The nature of the acyl donor and the solvent can significantly impact the reaction rate and enantioselectivity. For instance, bulkier acyl donors can sometimes lead to higher enantioselectivity. The polarity of the solvent also plays a crucial role in enzyme activity and stability. nih.gov
Temperature: Temperature affects both the reaction rate and the enzyme's stability and enantioselectivity. While higher temperatures generally increase the reaction rate, they can also lead to a decrease in enantioselectivity and enzyme denaturation. Therefore, an optimal temperature must be determined experimentally. nih.gov
Substrate and Enzyme Concentration: The concentrations of the substrate and enzyme, as well as their molar ratio, are important parameters to optimize for achieving a balance between reaction time, conversion, and enantioselectivity.
Water Activity: In non-aqueous media, the amount of water present can significantly influence lipase activity. Controlling water activity, for example by adding molecular sieves, can be crucial for optimal performance. nih.gov
Response surface methodology (RSM) is a powerful statistical tool that can be used to systematically optimize multiple reaction parameters simultaneously to achieve the desired ee and yield with a minimum number of experiments. nih.govnih.gov
Table 3: Parameters for Optimization in Enzymatic Kinetic Resolution
| Parameter | Effect on | General Trend for Optimization |
|---|---|---|
| Enzyme Type | Enantioselectivity, Rate | Screening of various lipases (e.g., CALB, PCL) |
| Acyl Donor | Enantioselectivity, Rate | Test various acyl donors (e.g., vinyl esters, fatty acids) |
| Solvent | Enzyme Activity, Stability | Non-polar solvents (e.g., hexane, toluene) often preferred |
| Temperature | Rate, Enantioselectivity, Stability | Optimize for a balance between rate and selectivity |
| Substrate/Enzyme Ratio | Conversion, Rate | Optimize for efficient catalyst use and high conversion |
Chemical Reactivity and Stereochemical Control in Transformations of 1s 1 Phenylpentan 1 Ol
Oxidation Reactions and Stereochemical Implications
The oxidation of the secondary alcohol group in (1S)-1-phenylpentan-1-ol yields the corresponding ketone, 1-phenylpentan-1-one. As this reaction involves the removal of the hydrogen atom from the chiral center, the stereocenter is destroyed, leading to a prochiral product. A variety of oxidizing agents can accomplish this transformation, ranging from common laboratory reagents like chromic acid (Jones reagent) to milder, more selective methods such as Swern or Dess-Martin periodinane oxidations. researchgate.net
While the direct oxidation of a pure enantiomer to an achiral ketone erases stereochemical information, the principles of stereochemistry are highly relevant in the context of racemic 1-phenylpentan-1-ol through a process known as oxidative kinetic resolution (OKR). In OKR, a chiral catalyst or reagent is used to selectively oxidize one enantiomer at a faster rate than the other. For instance, employing a chiral catalyst could preferentially oxidize (1R)-1-phenylpentan-1-ol, leaving behind an excess of the unreacted this compound, thereby achieving an enantiomeric enrichment.
Several advanced catalytic systems are effective for the kinetic resolution of racemic secondary alcohols, including benzylic alcohols:
Chiral Nitroxyl Radicals: Catalysts like chiral derivatives of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), in the presence of a stoichiometric oxidant like bleach, can facilitate efficient and enantioselective oxidation. The mechanism is believed to proceed through a highly ordered transition state, allowing the chiral catalyst to differentiate between the two enantiomers of the alcohol.
Metal-Salen Complexes: Chiral manganese (III)-salen complexes have been demonstrated to be effective catalysts for the enantioselective oxidation of secondary alcohols. rsc.org The proposed mechanism involves the formation of a high-valent Mn(V)-oxo species which acts as the active oxidant, with the chiral salen ligand directing the stereoselectivity of the reaction. nih.gov
The stereochemical implication of oxidizing this compound is the formation of 1-phenylpentan-1-one, an achiral ketone. However, when a racemic mixture is subjected to oxidative kinetic resolution, the (1S)-enantiomer can be isolated in high enantiomeric excess.
| Oxidation Method | Reactant | Product | Stereochemical Outcome |
| Jones Oxidation | This compound | 1-Phenylpentan-1-one | Loss of stereocenter |
| Swern Oxidation | This compound | 1-Phenylpentan-1-one | Loss of stereocenter |
| Oxidative Kinetic Resolution | Racemic 1-Phenylpentan-1-ol | 1-Phenylpentan-1-one + Enantioenriched this compound | Selective oxidation of the (R)-enantiomer |
Reduction Pathways and Control of Absolute Configuration
The synthesis of enantiomerically pure this compound is most effectively achieved through the asymmetric reduction of the prochiral ketone, 1-phenylpentan-1-one. This transformation is a cornerstone of asymmetric synthesis, and numerous methods have been developed to control the absolute configuration of the newly formed stereocenter. rsc.org The key is the delivery of a hydride (H⁻) to one of the two faces (Re or Si) of the planar carbonyl group with high selectivity.
Catalytic Asymmetric Reduction:
One of the most powerful and widely used methods is the Corey-Bakshi-Shibata (CBS) reduction. researchgate.netresearchgate.net This reaction employs a chiral oxazaborolidine catalyst, derived from the amino acid proline, in conjunction with a stoichiometric borane (B79455) source (e.g., borane-dimethyl sulfide (B99878) complex, BMS). rsc.orgnih.gov For the synthesis of the (S)-alcohol, the (S)-CBS catalyst is typically used. The mechanism involves the coordination of the borane to the nitrogen of the catalyst and the subsequent coordination of the ketone's oxygen to the catalyst's boron atom. This ternary complex orients the ketone in a sterically defined manner, forcing the borane to deliver the hydride to the Re face of the carbonyl, leading preferentially to the (S)-alcohol. researchgate.net
Chiral Hydride Reagents:
Stoichiometric amounts of chiral reducing agents can also be used. These are typically prepared by modifying powerful hydride sources like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) with chiral ligands, such as chiral amino alcohols or diols like BINOL (2,2'-dihydroxy-1,1'-binaphthyl). wikipedia.orgacs.org These chiral ligands replace one or more of the hydrides on the metal center, creating a chiral environment that directs the hydride transfer to a specific face of the ketone.
Biocatalysis:
Enzymes, particularly ketone reductases or alcohol dehydrogenases found in various plants and microorganisms, offer an environmentally friendly and highly selective method for ketone reduction. researchgate.netnih.govnih.gov Whole-cell biocatalysts from sources like carrot (Daucus carota) or baker's yeast (Saccharomyces cerevisiae) can reduce aryl alkyl ketones to the corresponding (S)-alcohols with very high enantiomeric excess, following a principle known as Prelog's rule. researchgate.net
| Reduction Method | Ketone Substrate | Key Reagent/Catalyst | Major Product | Mechanism of Stereocontrol |
| CBS Reduction | 1-Phenylpentan-1-one | (S)-Oxazaborolidine, Borane | This compound | Catalyst-substrate complex directs hydride delivery to the Re face. rsc.orgresearchgate.net |
| Chiral Hydride Reagent | 1-Phenylpentan-1-one | LiAlH₄ modified with BINOL | This compound | Chiral ligand creates a stereochemically biased reducing agent. wikipedia.org |
| Biocatalysis | 1-Phenylpentan-1-one | Plant/Microbial Reductases | This compound | Enzyme active site provides a chiral environment for reduction. researchgate.net |
Nucleophilic Substitution Reactions at the Chiral Center
Nucleophilic substitution at the chiral center of this compound involves replacing the hydroxyl (-OH) group with another nucleophile. Because the hydroxyl group is a poor leaving group, it must first be protonated by an acid or converted into a better leaving group (e.g., a tosylate or a halide) for the reaction to proceed. The benzylic nature of the alcohol profoundly influences the reaction mechanism, making both Sₙ1 and Sₙ2 pathways possible.
Sₙ1 Mechanism:
In the presence of a strong acid (like HBr or HCl), the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺), a good leaving group. youtube.com Departure of a water molecule results in the formation of a secondary benzylic carbocation. This carbocation is significantly stabilized by resonance, with the positive charge delocalized into the aromatic ring. The carbocation intermediate is planar (sp² hybridized), and the incoming nucleophile (e.g., Br⁻) can attack from either face with roughly equal probability. khanacademy.org Consequently, an Sₙ1 reaction at the chiral center of this compound leads to a racemic mixture of the substitution product (e.g., (R)- and (S)-1-bromo-1-phenylpentane). youtube.commasterorganicchemistry.com
Sₙ2 Mechanism:
An Sₙ2 pathway can be favored if the hydroxyl group is first converted to a leaving group that does not require strongly acidic conditions, such as a tosylate (-OTs). A strong, non-hindered nucleophile can then displace the tosylate group in a single, concerted step. The Sₙ2 mechanism proceeds via a backside attack, which results in the inversion of the stereochemical configuration at the chiral center. wikipedia.org Therefore, reacting this compound (after conversion to its tosylate) with a nucleophile like sodium azide (B81097) (NaN₃) would yield (1R)-1-azido-1-phenylpentane. The benzylic position is known to accelerate Sₙ2 reactions due to stabilization of the transition state through orbital overlap with the adjacent π-system. acs.orgnih.gov
| Mechanism | Conditions | Intermediate | Stereochemical Outcome |
| Sₙ1 | Strong acid (e.g., HBr) | Planar, resonance-stabilized benzylic carbocation | Racemization (mixture of R and S products) khanacademy.orgmasterorganicchemistry.com |
| Sₙ2 | 1. Convert -OH to good leaving group (e.g., -OTs)2. Strong nucleophile (e.g., N₃⁻) | Pentacoordinate transition state | Inversion of configuration (S → R) wikipedia.org |
Dehydration and Elimination Reaction Mechanisms
The acid-catalyzed dehydration of this compound results in the formation of an alkene through the elimination of a water molecule. Common dehydrating agents include strong acids like concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), often with heating. chemguide.co.uk The mechanism of this reaction is closely related to the Sₙ1 pathway and is predominantly an E1 (unimolecular elimination) process. ucalgary.ca
The E1 mechanism proceeds in a stepwise fashion:
Protonation of the Hydroxyl Group: The acid catalyst protonates the -OH group, converting it into a good leaving group (-OH₂⁺).
Formation of a Carbocation: The C-O bond breaks, and water departs, forming the same resonance-stabilized secondary benzylic carbocation that is the key intermediate in the Sₙ1 reaction. This is the rate-determining step. libretexts.org
Deprotonation: A weak base (such as water or the conjugate base of the acid) removes a proton from a carbon atom adjacent to the carbocation (the β-carbon).
For 1-phenylpentan-1-ol, there is only one β-carbon with protons (C2 of the pentyl chain). Removal of a proton from this position leads to the formation of 1-phenylpent-1-ene. Due to the formation of a conjugated system between the new double bond and the phenyl ring, this product is particularly stable. Both (E)- and (Z)-isomers of the alkene can be formed.
While the E1 mechanism is dominant for secondary benzylic alcohols, an E2 (bimolecular elimination) mechanism could occur under specific conditions, such as using a strong, bulky base with the alcohol's hydroxyl group converted to a better leaving group. quizlet.commasterorganicchemistry.com However, given the stability of the benzylic carbocation, the E1 pathway is generally favored under acidic conditions. acs.org
| Mechanism | Conditions | Key Feature | Product(s) |
| E1 | Strong acid (H₂SO₄), heat | Stepwise, via a resonance-stabilized benzylic carbocation. ucalgary.caacs.org | 1-Phenylpent-1-ene (mixture of E/Z isomers) |
| E2 | Strong, bulky base (e.g., t-BuOK) and -OH converted to a good leaving group | Concerted, single-step reaction. | 1-Phenylpent-1-ene (mixture of E/Z isomers) |
Rearrangement Reactions Involving Benzylic Alcohols
Rearrangement reactions are a characteristic feature of processes that proceed through carbocation intermediates. libretexts.orglumenlearning.com Since the Sₙ1 and E1 reactions of this compound involve the formation of a secondary benzylic carbocation, it is necessary to consider the possibility of a Wagner-Meerwein rearrangement. wikipedia.orgchemistnotes.com Such rearrangements occur if a 1,2-shift of a neighboring group (a hydrogen, alkyl, or aryl group) can lead to a more stable carbocation. jk-sci.combyjus.com
The stability of carbocations generally follows the order: tertiary > secondary > primary. The carbocation formed from 1-phenylpentan-1-ol is a secondary benzylic carbocation. Let's analyze the potential 1,2-shifts:
1,2-Hydride Shift: A hydride ion (H⁻) from the adjacent C2 position could migrate to the benzylic carbon. This would transfer the positive charge to C2, resulting in a secondary alkyl carbocation. This secondary alkyl carbocation is less stable than the resonance-stabilized secondary benzylic carbocation. Therefore, a 1,2-hydride shift from the pentyl chain is thermodynamically unfavorable and highly unlikely to occur. masterorganicchemistry.com
1,2-Phenyl Shift: Migration of the phenyl group is also a possibility in some systems. However, in this case, a phenyl shift from C1 to C2 would also result in a less stable secondary carbocation and is not a favorable process.
Because the initially formed secondary benzylic carbocation is already significantly stabilized by resonance with the phenyl ring, there is no driving force for a simple hydride or alkyl shift from the pentyl chain, as this would lead to a less stable intermediate. lumenlearning.com Consequently, under typical Sₙ1 or E1 conditions, this compound is not expected to undergo significant Wagner-Meerwein rearrangement. The primary reaction pathways will remain substitution and elimination at the benzylic center.
Utility of 1s 1 Phenylpentan 1 Ol As a Chiral Synthon and Intermediate in Organic Synthesis
Application in Asymmetric Synthesis of Enantiopure Compounds
(1S)-1-Phenylpentan-1-ol is a key starting material for the synthesis of other enantiopure compounds. Its primary application in asymmetric synthesis lies in its use as a chiral precursor, where the existing stereocenter is retained or influences the formation of new stereocenters in a predictable manner. The production of this chiral alcohol itself is often achieved through asymmetric methods, ensuring a high degree of enantiomeric purity for subsequent reactions.
One of the principal methods for obtaining this compound is the asymmetric reduction of the corresponding prochiral ketone, 1-phenyl-1-pentanone (also known as valerophenone) . alfa-chemistry.com This transformation can be accomplished using various chiral catalysts and reducing agents, which selectively deliver a hydride to one face of the carbonyl group, leading to an excess of one enantiomer of the alcohol. ox.ac.uk
Another significant method for accessing enantiomerically pure this compound is through the enzymatic kinetic resolution of its racemic mixture . This technique often employs lipases, which are enzymes that can selectively catalyze the acylation of one enantiomer over the other. organic-chemistry.orgnih.gov In a typical kinetic resolution of racemic 1-phenylpentan-1-ol, the (R)-enantiomer is preferentially acylated, leaving the desired (S)-enantiomer, this compound, unreacted and in high enantiomeric excess. organic-chemistry.orgnih.gov
The following table summarizes these key asymmetric synthesis approaches for producing this compound:
| Method | Description | Key Reagents/Catalysts | Outcome |
| Asymmetric Reduction | Stereoselective reduction of 1-phenyl-1-pentanone. | Chiral metal catalysts (e.g., Ru-BINAP), chiral oxazaborolidines, chiral organoboranes. | Direct synthesis of this compound in high enantiomeric excess. |
| Enzymatic Kinetic Resolution | Selective acylation of the (R)-enantiomer from a racemic mixture of 1-phenylpentan-1-ol. | Lipases (e.g., Novozym 435, Candida antarctica lipase (B570770) B), acyl donor (e.g., vinyl acetate). | Separation of enantiomers, yielding unreacted this compound. |
Once obtained in high enantiomeric purity, this compound can be used as a chiral building block where its stereocenter becomes an integral part of a larger, more complex chiral molecule.
Role as a Chiral Pool Starting Material
The concept of the "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products like amino acids, sugars, and terpenes, which serve as starting materials for the synthesis of other chiral compounds. While this compound is a valuable chiral building block, it does not strictly fit the traditional definition of a chiral pool starting material, as it is not a naturally abundant compound. Instead, it is a synthetic chiral synthon that is itself prepared through asymmetric synthesis.
However, its utility is analogous to that of chiral pool compounds in that it provides a pre-existing stereocenter that can be incorporated into a target molecule, thus avoiding the need for a de novo asymmetric synthesis at a later stage. The synthetic effort is front-loaded into the preparation of the enantiopure alcohol, which then serves as a reliable source of chirality for subsequent transformations.
Precursor in the Synthesis of Chiral Amino Alcohols and Related Derivatives
Chiral amino alcohols are crucial structural motifs found in many pharmaceuticals and natural products. frontiersin.org They also serve as important ligands in asymmetric catalysis. nih.gov this compound can function as a precursor for the synthesis of chiral amino alcohols, particularly those with a 1-phenyl-1-amino-pentane backbone.
The synthetic conversion of this compound to a chiral amino alcohol typically involves the transformation of the hydroxyl group into an amino group with retention or inversion of configuration at the stereocenter. A common strategy involves a two-step sequence:
Activation of the Hydroxyl Group : The hydroxyl group is first converted into a good leaving group. This can be achieved by tosylation, mesylation, or conversion to a halide.
Nucleophilic Substitution : The activated alcohol is then subjected to nucleophilic substitution with an amine or an azide (B81097). The use of sodium azide followed by reduction (e.g., with lithium aluminum hydride or catalytic hydrogenation) is a common method for introducing the amino group.
The stereochemical outcome of the nucleophilic substitution (retention or inversion) depends on the reaction mechanism (SN1 or SN2). For a secondary benzylic alcohol like this compound, an SN2 reaction is generally favored, which would lead to an inversion of configuration at the chiral center, yielding the corresponding (1R)-amino alcohol.
This synthetic utility is summarized in the following table:
| Step | Transformation | Typical Reagents | Intermediate/Product |
| 1. Activation | Conversion of the hydroxyl group to a good leaving group. | TsCl, MsCl, PBr3 | (1S)-1-phenylpentyl tosylate/mesylate/bromide |
| 2. Amination | Nucleophilic substitution with an amine source. | NaN3 followed by reduction (e.g., LiAlH4, H2/Pd), or direct amination. | (1R)-1-phenylpentan-1-amine |
Contributions to the Synthesis of Complex Organic Intermediates
The true value of a chiral synthon like this compound lies in its ability to contribute to the synthesis of complex organic intermediates, which are then carried forward to produce bioactive molecules such as pharmaceuticals and natural products. mdpi.com The stereogenic center in this compound can be preserved throughout a multi-step synthesis, ultimately dictating the stereochemistry of the final product.
Chiral secondary benzylic alcohols are versatile intermediates that can undergo a variety of transformations, including:
Oxidation : The alcohol can be oxidized to the corresponding ketone, 1-phenyl-1-pentanone, if the stereocenter is no longer needed or if the ketone is a required intermediate.
Etherification : Formation of chiral ethers by reacting the alcohol with an alkyl halide under basic conditions.
Esterification : Formation of chiral esters through reaction with a carboxylic acid or its derivative. These esters can be important intermediates or final products.
Carbon-Carbon Bond Formation : The hydroxyl group can be used to direct ortho-lithiation of the phenyl ring, allowing for the introduction of new substituents.
The incorporation of the this compound moiety into a larger molecule introduces both a specific stereochemistry and a lipophilic phenylpentyl group, which can be important for the biological activity of the final compound. While specific examples of its use in the total synthesis of complex natural products are not widely documented in readily available literature, the principles of its application are well-established within the broader context of asymmetric synthesis using chiral secondary alcohols.
Exploration of 1s 1 Phenylpentan 1 Ol Derivatives and Analogues in Synthesis Research
Synthesis of Substituted Phenylpentan-1-ol Isomers
The synthesis of substituted isomers of (1S)-1-phenylpentan-1-ol allows for the systematic alteration of the molecule's steric and electronic properties. Modifications can be introduced on the phenyl ring or the pentanol (B124592) chain, leading to a wide range of derivatives.
One versatile method for creating substituted chiral alcohols is the asymmetric Guerbet reaction . This reaction couples a secondary alcohol with a primary alcohol to generate a new, chiral alcohol. For instance, a racemic substituted 1-phenylethanol (B42297) could be coupled with a primary alcohol using a chiral ruthenium catalyst, yielding a substituted, chiral phenylalkanol. The electronic properties of substituents on the primary benzylic alcohol can influence reaction efficiency, with electron-donating groups generally performing better than electron-withdrawing ones tandfonline.com.
Another powerful technique is the Pd/Cu co-catalyzed enantio- and diastereodivergent benzylic substitution . This method utilizes benzylic geminal dicarboxylates (derived from the corresponding alcohol) and reacts them with nucleophiles like imino esters. By selecting the appropriate chiral ligands for the palladium and copper catalysts, it is possible to control the stereochemistry at two newly formed chiral centers, producing a wide array of chiral benzylic alcohol derivatives with high diastereo- and enantioselectivity tandfonline.com. This approach offers a pathway to isomers with substitutions adjacent to the hydroxyl-bearing carbon.
Table 1: Synthetic Methodologies for Substituted Chiral Benzylic Alcohols This interactive table summarizes modern catalytic methods applicable to the synthesis of this compound derivatives.
| Method | Catalyst System | Key Features | Typical Substrates | Outcome |
| Asymmetric Guerbet Reaction | Chiral Ruthenium Complex | Couples secondary and primary alcohols; enantioselective. | Racemic secondary alcohols, primary benzylic alcohols. | Chiral, β-alkylated secondary alcohols. |
| Asymmetric Benzylic Substitution | Pd/Cu Co-catalysis with Chiral Ligands | Stereodivergent; creates two stereocenters. | Benzylic geminal dicarboxylates, imino esters. | Chiral benzylic alcohol derivatives with high diastereo- and enantioselectivity. |
Introduction of Amine Functionalities (e.g., Amino-phenylpentanols)
The introduction of amine functionalities into the 1-phenylpentan-1-ol structure yields amino-phenylpentanols, a class of compounds with significant potential in medicinal chemistry and as chiral ligands. Direct amination of the secondary benzylic alcohol is an atom-economical approach to these valuable molecules.
Modern synthetic methods have focused on the direct substitution of the hydroxyl group with an amine, often through "borrowing hydrogen" or "hydrogen shuttle" methodologies. These processes typically involve the in-situ oxidation of the alcohol to a ketone, followed by reductive amination.
Several catalytic systems have been developed for this transformation:
Iron Catalysis : An iron-catalyzed direct coupling of benzylic alcohols with various amines (primary and secondary) has been shown to produce a range of substituted benzylamines in moderate to excellent yields acs.org.
FeCl₃ Catalysis : A simple and environmentally friendly method uses ferric chloride (FeCl₃) to catalyze the direct amination of secondary benzylic alcohols with amides or anilines under solvent-free conditions tandfonline.comtandfonline.com.
Palladium Catalysis : A heterogeneous palladium catalyst can be used for the one-pot synthesis of imines or secondary amines from benzylic alcohols and primary amines. The selectivity towards the imine or the secondary amine can be controlled by the reaction conditions (aerobic vs. anaerobic) acs.org.
Ruthenium Catalysis : Ruthenium complexes, particularly those based on pincer ligands, are effective for the direct amination of both primary and secondary alcohols with ammonia (B1221849) to yield primary amines google.comresearchgate.netgoogle.com. This method is notable for its ability to form primary amines directly from secondary alcohols.
These methods provide versatile routes to various amino-phenylpentanol analogues, such as 1-amino-1-phenylpentane or 2-amino-1-phenylpentan-1-ol, depending on the starting material and reaction type.
Table 2: Catalytic Systems for Direct Amination of Secondary Benzylic Alcohols This interactive table outlines different catalytic approaches for converting secondary benzylic alcohols into valuable benzylic amines.
| Catalyst System | Amine Source | Conditions | Key Advantages |
| Iron Pincer Complex | Primary/Secondary Amines | "Borrowing Hydrogen" methodology | Use of an earth-abundant metal catalyst. |
| Ferric Chloride (FeCl₃) | Amides, Anilines | Solvent-free, room temperature | Simple, environmentally friendly, mild conditions. |
| Palladium on Carbon (Pd/C) | Primary Amines | Aerobic or Anaerobic | Selective formation of imines or secondary amines. |
| Ruthenium Pincer Complex | Ammonia (NH₃) | Homogeneous catalysis | Direct synthesis of primary amines from secondary alcohols. |
Structural Modifications Influencing Reactivity and Enantioselectivity
The reactivity and enantioselectivity of this compound and its analogues are highly dependent on their molecular structure. Both the length of the alkyl chain and the nature of substituents on the phenyl ring play crucial roles.
Influence of Alkyl Chain Length: Studies on a homologous series of phenylalkanols have shown that the length of the alkyl chain significantly impacts intermolecular interactions acs.orgthieme.de. As the alkyl chain length increases, the degree of molecular association through hydrogen bonding and the activation energy required for dissociation also increase. This suggests that the longer, non-polar pentyl group in 1-phenylpentan-1-ol, compared to shorter chain analogues, leads to stronger intermolecular forces, which can influence its reactivity in bulk phase and its behavior as a solvent or reagent acs.orgthieme.de.
Influence of Phenyl Ring Substituents: The electronic nature of substituents on the phenyl ring has a profound effect on the reactivity of the benzylic alcohol.
Electron-Donating Groups (EDGs) , such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), increase the electron density on the aromatic ring. This enhances the stability of any transient carbocationic species formed at the benzylic position during a reaction, thereby increasing the alcohol's reactivity in Sₙ1-type substitution reactions organic-chemistry.org. In catalytic reactions like the Guerbet reaction, primary benzylic alcohols with EDGs tend to show higher activity tandfonline.com.
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or trifluoromethyl (-CF₃), decrease the electron density of the ring. This destabilizes benzylic carbocations, making substitution reactions that proceed through such intermediates slower and deactivating the ring towards electrophilic attack organic-chemistry.org.
These electronic effects are critical in controlling the rate and outcome of synthetic transformations. In enantioselective catalysis, the interplay between the substrate's electronic and steric profile and the chiral catalyst determines the stereochemical outcome. The precise tuning of these structural features is essential for achieving high enantioselectivity in the synthesis of chiral molecules google.com.
Comparative Studies with Related Chiral Alcohols (e.g., Phenylpropanols, Phenylbutanols, Phenylhexanols)
Comparative studies of this compound with its shorter- and longer-chain homologues are essential for understanding how the length of the n-alkyl chain systematically affects physical and chemical properties.
Research examining phenyl alcohol derivatives from phenylmethanol (benzyl alcohol) up to 7-phenyl-1-heptanol has revealed clear trends. As the alkyl chain elongates, there is a gradual increase in the local order of the molecules in the liquid or solid state acs.orgthieme.de. However, the interplay between the polar hydroxyl group (which favors hydrogen bonding) and the non-polar alkyl chain (which favors van der Waals interactions) is complex. This competition leads to non-monotonic variations in certain physical properties, such as the Kirkwood correlation factor, which relates to the local ordering of molecular dipoles acs.orgthieme.de.
The solubility of these alcohols is also directly related to chain length. While the hydroxyl group imparts some solubility in polar solvents, the increasing size of the non-polar alkyl chain from phenylpropanol to phenylhexanol progressively reduces water solubility and increases solubility in non-polar organic solvents.
In terms of reactivity, the alkyl chain can exert a steric influence on the benzylic center. While the electronic environment of the phenyl ring is the primary driver of reactivity at the benzylic carbon, a bulkier or longer chain can affect the approach of reagents or the binding orientation within a catalyst's active site. For example, in enzymatic resolutions, the size of the alkyl group can be a key determinant for substrate recognition and conversion rates. This comparison highlights that while phenylpropanols, phenylbutanols, and phenylpentanols are structurally similar, the incremental addition of methylene (B1212753) units can lead to significant and sometimes non-linear changes in their physicochemical behavior and reactivity profiles.
Catalytic Systems and Mechanistic Investigations Involving 1s 1 Phenylpentan 1 Ol
Role in Chiral Ligand Design for Asymmetric Catalysis
The design and synthesis of chiral ligands are central to the field of asymmetric catalysis, where the ligand environment around a metal center dictates the stereochemical outcome of a reaction. Chiral alcohols, such as (1S)-1-phenylpentan-1-ol, can serve as versatile starting materials or structural motifs in the construction of new chiral ligands. The hydroxyl group provides a convenient handle for derivatization, allowing for the introduction of coordinating groups like phosphines, amines, or ethers.
While the direct incorporation of the this compound framework into widely used ligand scaffolds is not extensively documented, the principles of its use can be inferred from the broader field of chiral ligand synthesis. The steric and electronic properties of the phenyl and pentyl groups can be strategically employed to create a specific chiral pocket around a metal catalyst. For instance, chiral phosphine (B1218219) ligands, which are pivotal in many catalytic processes, can be synthesized from chiral alcohols. The synthesis of such ligands often involves the nucleophilic substitution of a leaving group by a phosphide, with the stereochemistry of the alcohol backbone directing the spatial arrangement of the phosphine substituents.
The modular nature of many chiral ligands allows for the systematic tuning of their properties. nih.gov By incorporating moieties derived from this compound, it is conceivable to develop ligands with unique steric and electronic profiles, potentially leading to enhanced enantioselectivity in a variety of asymmetric transformations. The development of such ligands, however, remains an area for further exploration.
Organocatalytic Applications (e.g., Proline-catalyzed reactions)
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Chiral alcohols can play a role in organocatalytic reactions, often as additives or co-catalysts that can influence the stereochemical outcome. While the direct application of this compound in well-established proline-catalyzed reactions is not prominently reported, its potential as a chiral promoter can be considered.
In certain organocatalytic transformations, the presence of a chiral alcohol can influence the transition state geometry through hydrogen bonding or other non-covalent interactions. This can lead to an enhancement of the enantiomeric excess of the product. The effectiveness of such a chiral additive depends on its ability to favorably interact with the catalyst, substrate, or intermediate species in a stereochemically defined manner.
Furthermore, chiral alcohols can be used as precursors for chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereoselective formation of a new stereocenter. After the desired transformation, the auxiliary is removed. Although there is no specific evidence of this compound being used as a chiral auxiliary in proline-catalyzed reactions, its structure is amenable to such applications in other organocatalytic contexts. asm.org
Metal-Catalyzed Asymmetric Transformations (e.g., Ruthenium complexes)
Ruthenium complexes are widely employed as catalysts in a variety of asymmetric transformations, including hydrogenations, transfer hydrogenations, and C-H activation reactions. The ligands coordinated to the ruthenium center play a crucial role in determining the catalyst's activity and stereoselectivity. Chiral alcohols can be incorporated into the ligand framework or can even coordinate directly to the metal center, influencing the catalytic process.
While specific examples of ruthenium complexes bearing a this compound ligand are not extensively described in the literature, the behavior of similar chiral secondary alcohols in ruthenium catalysis provides valuable insights. For instance, chiral secondary alcohols can be racemized by certain ruthenium complexes, a process that involves the formation of a ruthenium-alkoxide intermediate. This highlights the potential for this compound to interact directly with ruthenium centers.
In the context of asymmetric synthesis, ruthenium complexes containing chiral ligands derived from amino alcohols have demonstrated high efficiency in the asymmetric transfer hydrogenation of ketones. The chiral environment created by the ligand dictates the facial selectivity of hydride transfer to the prochiral ketone. It is plausible that ligands derived from this compound could be employed in a similar fashion to induce asymmetry in ruthenium-catalyzed reductions and other transformations.
Enzymatic Catalysis: Substrate Specificity and Reaction Mechanisms (e.g., Alcohol Dehydrogenases, Lipases)
Enzymes are highly efficient and selective catalysts that are increasingly used in organic synthesis. This compound serves as an interesting substrate for studying the substrate specificity and reaction mechanisms of enzymes such as alcohol dehydrogenases and lipases.
Alcohol Dehydrogenases (ADHs) catalyze the reversible oxidation of alcohols to aldehydes or ketones. The substrate specificity of ADHs can vary significantly between different organisms and isoenzymes. Studies on various ADHs have shown that they can accept a range of secondary alcohols, including those with aromatic substituents. For example, an alcohol dehydrogenase from the extreme halophile Haloferax volcanii has been shown to be active with 1-pentanol. rss.jo An ADH from Thermococcus kodakarensis KOD1 exhibits activity towards aromatic secondary alcohols. asm.org The stereoselectivity of these enzymes is a key feature; they often preferentially oxidize one enantiomer of a racemic alcohol or reduce a prochiral ketone to a single enantiomer of the alcohol. The interaction of this compound with the active site of an ADH would be governed by the specific shape and amino acid composition of the binding pocket, which determines the orientation of the substrate for hydride transfer from or to the NAD(P)H cofactor. rss.jo
Lipases are another class of enzymes that have found widespread application in the kinetic resolution of racemic alcohols. Kinetic resolution is a process in which one enantiomer of a racemate reacts faster than the other, allowing for the separation of the two enantiomers. Lipases catalyze the enantioselective acylation or deacylation of alcohols. The kinetic resolution of racemic 1-phenylethanol (B42297), a close structural analog of 1-phenylpentan-1-ol, has been extensively studied using lipases, particularly Candida antarctica lipase (B570770) B (CALB). In these resolutions, the lipase selectively acylates one enantiomer, leaving the other unreacted. The efficiency of the resolution is determined by the enantioselectivity of the lipase, which is influenced by the structure of the alcohol, the acyl donor, and the reaction medium. It is highly probable that lipases would also exhibit enantioselectivity towards 1-phenylpentan-1-ol, allowing for the separation of its enantiomers through kinetic resolution.
The following table summarizes the enzymatic activity of related enzymes on analogous substrates, providing an indication of the expected behavior with this compound.
| Enzyme Class | Enzyme Example | Substrate Analog | Reaction Type | Observed Selectivity |
|---|---|---|---|---|
| Alcohol Dehydrogenase | ADH from Haloferax volcanii | 1-Pentanol | Oxidation | Active |
| Alcohol Dehydrogenase | ADH from Thermococcus kodakarensis | Aromatic secondary alcohols | Oxidation | Active |
| Lipase | Candida antarctica lipase B (CALB) | rac-1-Phenylethanol | Kinetic Resolution (Acylation) | High (S)-selectivity |
Elucidation of Asymmetric Induction Mechanisms
The study of reactions involving this compound can provide fundamental insights into the mechanisms of asymmetric induction. Asymmetric induction is the process by which a chiral entity influences the formation of a new stereocenter, leading to an unequal formation of stereoisomers. asm.org
In the context of metal-catalyzed reactions, if this compound were part of a chiral ligand, the mechanism of asymmetric induction would be explained by the specific steric and electronic interactions between the ligand-metal complex and the substrate in the transition state. Models such as the quadrant diagram are often used to predict the stereochemical outcome by considering the steric hindrance imposed by the different substituents on the chiral ligand.
In enzymatic reactions, the mechanism of asymmetric induction is a result of the highly defined three-dimensional structure of the enzyme's active site. For an alcohol dehydrogenase, the substrate this compound would bind in a specific orientation that places one of the prochiral faces of the corresponding ketone (1-phenyl-1-pentanone) in proximity to the hydride source (NADPH) for reduction, or one of the enantiotopic hydrogens of the alcohol in the correct position for oxidation. Similarly, for a lipase-catalyzed kinetic resolution, the (S)-enantiomer would fit more productively into the active site to allow for acylation, while the (R)-enantiomer would bind in a non-productive orientation.
The Felkin-Anh and Cram models are theoretical frameworks used to predict the stereochemical outcome of nucleophilic additions to chiral carbonyl compounds. asm.org While these models are typically applied to reactions involving chiral aldehydes or ketones, the principles can be extended to understand the facial selectivity in the reduction of 1-phenyl-1-pentanone to form this compound when a chiral reducing agent is used. These models consider the steric hindrance of the substituents on the adjacent chiral center to predict which diastereomeric transition state is lower in energy.
Advanced Spectroscopic and Computational Approaches for Chiral Phenylalkanols
Vibrational Circular Dichroism (VCD) for Absolute Configuration Determination
Vibrational circular dichroism (VCD) spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orgnih.gov This technique is particularly valuable for determining the absolute configuration of chiral molecules in solution. wikipedia.org The experimental VCD spectrum is compared with the theoretical spectrum of a known enantiomer, typically calculated using quantum mechanical methods like Density Functional Theory (DFT). nih.gov A match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration.
For chiral phenylalkanols, VCD is sensitive to the spatial arrangement of the phenyl, hydroxyl, and alkyl groups around the stereocenter. Studies on analogous compounds like 1-phenyl-1-propanol (B1198777) using matrix-isolation VCD have shown that the OH-/CH-stretching regions of the infrared spectrum are highly sensitive to hydrogen bonding interactions, which can influence the VCD spectrum. rsc.org In contrast, the fingerprint region may show characteristic VCD spectral features that are less affected by such interactions. rsc.org The interpretation of VCD spectra for flexible molecules like (1S)-1-phenylpentan-1-ol can be challenging due to the presence of multiple conformers in solution. wikipedia.org
Table 1: Key VCD Spectral Regions for Chiral Phenylalkanols
| Spectral Region (cm⁻¹) | Vibrational Modes | Significance in VCD Analysis |
| 3700-3500 | O-H Stretch (free) | Sensitive to intramolecular and intermolecular hydrogen bonding. |
| 3500-3200 | O-H Stretch (H-bonded) | Indicates the presence and nature of hydrogen-bonded aggregates. |
| 3100-3000 | Aromatic C-H Stretch | Probes the orientation of the phenyl group. |
| 3000-2800 | Aliphatic C-H Stretch | Reflects the conformation of the pentyl chain. |
| 1600-1400 | Aromatic C=C Stretch | Characteristic signals of the phenyl ring. |
| 1300-1000 | C-O Stretch, C-C Stretch | Complex region sensitive to the overall molecular conformation. |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Density Functional Theory (DFT) Studies on Conformation and Electronic Structure
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov In the context of chiral phenylalkanols, DFT calculations are indispensable for predicting their properties. researchgate.net DFT is frequently used to calculate the theoretical VCD spectra needed for absolute configuration determination. nih.gov These calculations involve optimizing the geometries of various possible conformers of the molecule and then computing their Boltzmann-averaged VCD spectrum.
DFT studies also provide valuable information about the conformational preferences and electronic properties of this compound. By calculating the relative energies of different staggered conformations (rotamers) around the C1-C2 bond and the C1-phenyl bond, the most stable conformers in the gas phase or in solution can be identified. These calculations can also elucidate the nature of intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the phenyl ring's π-electrons. Furthermore, DFT can be employed to analyze intermolecular interactions, which is crucial for understanding chiral recognition phenomena. nih.gov
Molecular Dynamics Simulations for Structurally Flexible Chiral Systems
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For a structurally flexible molecule like this compound, MD simulations can provide a detailed picture of its conformational dynamics in different environments, such as in various solvents or when interacting with other molecules. nsf.gov
MD simulations can be used to explore the potential energy surface of the molecule and identify the most populated conformational states and the energy barriers between them. This information is complementary to the static picture provided by DFT calculations and is essential for a complete understanding of the molecule's behavior. In the context of chiral recognition, MD simulations can model the interactions between this compound and a chiral selector or a biological receptor, providing insights into the binding modes and the origins of enantioselectivity. nsf.gov
Theoretical Analysis of Intermolecular Interactions in Chiral Recognition
Chiral recognition, the ability of a chiral molecule to interact differently with the two enantiomers of another chiral molecule, is governed by non-covalent intermolecular interactions. nih.gov Theoretical methods, particularly DFT, are powerful tools for analyzing these interactions. For this compound, key interactions include hydrogen bonding involving the hydroxyl group, and π-π stacking and lone pair-π interactions involving the phenyl ring. nih.govresearchgate.net
Theoretical analyses can quantify the strength of these interactions and elucidate their role in the formation of diastereomeric complexes with a chiral selector. nih.gov For example, DFT calculations can model the complex formed between this compound and a chiral stationary phase in chromatography or a chiral solvating agent in NMR spectroscopy. By comparing the energies and geometries of the complexes formed with the (1S) and (1R) enantiomers, the basis for chiral discrimination can be understood at a molecular level.
Application of NMR and Chiral Chromatography for Stereochemical Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy and chiral chromatography are essential experimental techniques for assessing the stereochemical purity of chiral compounds.
NMR Spectroscopy with Chiral Solvating Agents (CSAs) : While the NMR spectra of enantiomers are identical in an achiral environment, their signals can be resolved in the presence of a chiral solvating agent (CSA). nih.gov The CSA forms transient diastereomeric complexes with the enantiomers, which have different NMR chemical shifts. kaist.ac.kr By integrating the signals of the two diastereomers, the enantiomeric excess (ee) of the sample can be accurately determined. rsc.org For this compound, the proton on the chiral carbon and the protons on the adjacent carbons are often monitored for resolution.
Chiral Chromatography : Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques that use a chiral stationary phase (CSP) to resolve enantiomers. The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification. This is a routine method for determining the enantiomeric purity of chiral phenylalkanols.
Table 2: Comparison of Techniques for Stereochemical Purity Assessment
| Technique | Principle | Advantages | Disadvantages |
| NMR with CSA | Formation of transient diastereomeric complexes with distinct NMR signals. | Rapid analysis, requires small sample amount, non-destructive. | Resolution depends on the choice of CSA and solvent, may require optimization. |
| Chiral HPLC/GC | Differential interaction with a chiral stationary phase leading to separation. | High accuracy and sensitivity, well-established method. | Can be time-consuming, requires method development, destructive. |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
X-ray Diffraction (XRD), Fourier-Transform Infrared (FTIR), and Differential Scanning Calorimetry (DSC) for Solid-State Analysis
The solid-state properties of a chiral compound can be investigated using a combination of analytical techniques.
X-ray Diffraction (XRD) : XRD is a powerful technique for determining the three-dimensional atomic and molecular structure of a crystalline material. nih.gov For this compound, single-crystal XRD can provide an unambiguous determination of its absolute configuration and detailed information about its crystal packing and intermolecular interactions in the solid state.
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR spectroscopy provides information about the vibrational modes of a molecule. nih.gov In the solid state, the FTIR spectrum of this compound can reveal information about hydrogen bonding patterns and polymorphic forms.
Differential Scanning Calorimetry (DSC) : DSC is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time. nih.gov It is used to determine the melting point, enthalpy of fusion, and to study phase transitions and polymorphism of solid samples of this compound. nih.gov
Q & A
What are the optimal synthetic routes for (1S)-1-phenylpentan-1-ol, and how can enantiomeric purity be maximized?
Basic:
The racemic synthesis of (±)-1-phenylpentan-1-ol involves condensation of benzaldehyde with ethanol under acidic conditions (e.g., H2SO4), followed by quenching and purification via silica gel chromatography . For enantiomeric separation, chiral chromatography using cellulose-based columns is commonly employed.
Advanced:
To achieve high enantiomeric excess (ee), asymmetric catalysis is preferred. Lewis acid-onium salt catalytic systems (e.g., BINOL-derived catalysts) enable enantioselective reduction of prochiral ketones like 1-phenylpentan-1-one. Recent studies report >90% ee using cooperative catalysis with Hantzsch esters as hydrogen donors . Optimization requires screening solvent polarity (e.g., THF vs. toluene) and temperature gradients to minimize racemization.
How should researchers resolve contradictions in reported optical rotation data for this compound?
Basic:
Optical rotation values ([α]D) vary with solvent, concentration, and instrument calibration. Standardize measurements in chloroform or ethanol at 20°C and cross-validate with polarimetry and chiral HPLC .
Advanced:
Discrepancies may arise from trace impurities or incomplete resolution. Use nuclear magnetic resonance (NMR) with chiral shift reagents (e.g., Eu(hfc)3) to confirm stereochemical integrity . Triangulate data with circular dichroism (CD) spectroscopy and X-ray crystallography of derivatives (e.g., Mosher esters) for absolute configuration assignment .
What methodologies are recommended for characterizing thermodynamic properties of this compound?
Basic:
The standard enthalpy of formation (ΔfH°gas) is reported as -298 ± 6 kJ/mol (NIST, 2023). Use differential scanning calorimetry (DSC) to measure heat capacity and gas-phase entropy (S°gas = 401.3 J/mol·K) .
Advanced:
For reaction kinetics, employ computational methods (DFT or ab initio) to model transition states in oxidation or esterification reactions. Experimental validation via gas-phase IR spectroscopy can identify key intermediates .
How can researchers address challenges in synthesizing derivatives of this compound?
Basic:
The hydroxyl group undergoes esterification with acetyl chloride or benzoyl chloride. For oxidation to 1-phenylpentan-1-one, use Jones reagent (CrO3/H2SO4) under controlled conditions to avoid overoxidation .
Advanced:
To protect the hydroxyl group during multi-step syntheses, consider tert-butyldimethylsilyl (TBS) ethers, which are stable under basic conditions. For stereospecific derivatization, enzymatic catalysis (e.g., lipases) can retain configuration during acyl transfer .
What advanced techniques validate stereochemical outcomes in asymmetric syntheses of this compound?
Advanced:
- Chiral GC-MS : Use β-cyclodextrin columns to separate enantiomers and quantify ee .
- Vibrational Optical Activity (VOA) : Combines Raman and IR to detect subtle conformational differences in enantiomers .
- Kinetic Resolution Studies : Monitor reaction progress with time-resolved NMR to identify competing pathways causing racemization .
How should researchers design experiments to mitigate batch-to-batch variability in synthetic yields?
Basic:
Control variables include reactant stoichiometry (e.g., benzaldehyde:ethanol ratio), reaction time, and purification solvents. Document deviations using statistical process control (SPC) charts .
Advanced:
Implement design of experiments (DoE) to optimize parameters. For example, a central composite design can model the effects of temperature (20–60°C), catalyst loading (5–15 mol%), and stirring rate on yield and ee . Use response surface methodology (RSM) to identify robust conditions.
Notes for Methodological Rigor
- Reproducibility : Validate synthetic protocols across ≥3 independent batches.
- Data Triangulation : Combine HPLC, NMR, and computational modeling to confirm structural and stereochemical assignments .
- Error Analysis : Report standard deviations for ee and yield measurements, and disclose purification losses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
